7-fluoro-1H-indazole-5-carboxylic acid
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Overview
Description
7-Fluoro-1H-indazole-5-carboxylic acid is a fluorinated derivative of indazole, a heterocyclic aromatic organic compound. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The addition of a fluorine atom at the 7th position enhances the compound’s chemical stability and biological activity.
Mechanism of Action
Target of Action
Indazole derivatives have been found to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects .
Mode of Action
One of the indazole derivatives, 2-{4-[(azetidine-3-carbonyl)-amino]-3-fluoro-phenyl}-5-fluoro-2h-indazole-7-carboxylic acid amide, has been found to display excellent parp enzyme inhibition . This suggests that 7-fluoro-1H-indazole-5-carboxylic acid might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Indazole derivatives have been found to inhibit the production of prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner . These molecules play crucial roles in inflammation and other cellular processes.
Pharmacokinetics
It has been noted that this compound has high gastrointestinal absorption . This suggests that the compound may have good bioavailability.
Result of Action
One of the indazole derivatives was found to inhibit cell growth with gi50 values in the 0041–336 μM range . This suggests that this compound might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-1H-indazole-5-carboxylic acid typically involves the introduction of a fluorine atom into the indazole ring. One common method is the reaction of 5-nitroindazole with a fluorinating agent, followed by reduction and carboxylation. The reaction conditions often include the use of solvents like methanol and catalysts such as methanesulfonic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-1H-indazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can introduce different substituents into the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted indazole derivatives .
Scientific Research Applications
7-Fluoro-1H-indazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Medicine: Research is ongoing to explore its use in drug development for various diseases, including neurological disorders.
Industry: It is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
- 5-Fluoro-1H-indazole-7-carboxylic acid
- 4-Fluoro-1H-indazole-5-carboxylic acid
- 1H-Indazole-5-carboxylic acid
Comparison: Compared to its analogs, 7-fluoro-1H-indazole-5-carboxylic acid exhibits unique properties due to the position of the fluorine atom. This positional difference can significantly impact the compound’s chemical reactivity and biological activity, making it a valuable compound for specific applications .
Properties
IUPAC Name |
7-fluoro-1H-indazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-6-2-4(8(12)13)1-5-3-10-11-7(5)6/h1-3H,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZFFJUZWWIPCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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